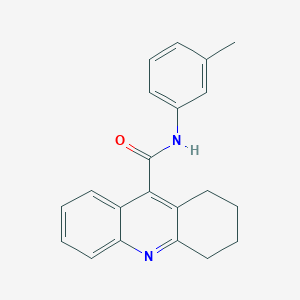

N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

説明

N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound belonging to the tetrahydroacridine carboxamide family. The compound features a tetrahydroacridine core fused with a carboxamide group substituted at the 9-position, with a 3-methylphenyl moiety attached via the amide nitrogen.

Synthesis of such compounds typically involves coupling tetrahydroacridine carboxylic acid derivatives with substituted anilines under standard amidation conditions. For example, procedures described for N-(4-chlorophenyl)- and N-(fluorophenyl)-tetrahydroacridinecarboxamides () utilize activated carboxylic acid intermediates (e.g., acid chlorides) reacted with aromatic amines in polar aprotic solvents. Characterization relies on spectral techniques such as IR (to confirm amide C=O stretches), NMR (for aromatic and aliphatic proton assignments), and mass spectrometry .

特性

CAS番号 |

74376-53-7 |

|---|---|

分子式 |

C21H20N2O |

分子量 |

316.4 g/mol |

IUPAC名 |

N-(3-methylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C21H20N2O/c1-14-7-6-8-15(13-14)22-21(24)20-16-9-2-4-11-18(16)23-19-12-5-3-10-17(19)20/h2,4,6-9,11,13H,3,5,10,12H2,1H3,(H,22,24) |

InChIキー |

JODOPZHWGDATKT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methylphenylamine with an appropriate acyl chloride, followed by cyclization to form the tetrahydroacridine core. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to precisely control reaction parameters, leading to higher selectivity and conversion rates . This method is advantageous for scaling up the production while maintaining product quality.

化学反応の分析

Types of Reactions

N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of amines or alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

科学的研究の応用

N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a probe for studying biological processes due to its unique structure.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

類似化合物との比較

Table 1: Comparison of Substituent Effects

*Calculated based on analogous structures. †GF120918 includes a dimethoxyisoquinolinyl-ethyl-phenyl group .

- Substituent Position : Meta-substituted derivatives (e.g., 3-methyl or 3-nitro) may exhibit distinct steric and electronic effects compared to para- or ortho-substituted analogs. For instance, the para-chloro derivative () shows a collision cross-section (CCS) of 177.8 Ų, which could influence membrane permeability .

- Electron-Withdrawing vs.

Structural Complexity: Monomers vs. Dimers

Dimeric tetrahydroacridines, such as 7,7′-(ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) (), demonstrate expanded pharmacological profiles due to increased molecular weight and multivalent interactions. These dimers exhibit enhanced enzyme inhibition potency compared to monomers but may face challenges in bioavailability .

生物活性

N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroacridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is CHNO. The structure features a tetrahydroacridine core with a 3-methylphenyl substitution at the nitrogen atom of the acridine framework. This substitution is significant as it may enhance the compound's lipophilicity and biological activity compared to other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 294.39 g/mol |

| Key Structural Features | Tetrahydroacridine core with 3-methylphenyl group |

Anticancer Properties

Research indicates that N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide may exhibit anticancer properties . Similar compounds in the tetrahydroacridine family have shown efficacy in inhibiting cancer cell proliferation by intercalating with DNA and disrupting replication processes. Preliminary studies suggest that this compound could induce apoptosis in various cancer cell lines by interfering with topoisomerase enzymes, which are crucial for DNA unwinding during replication.

- Mechanism of Action : The potential anticancer activity is attributed to the compound's ability to intercalate into DNA strands and inhibit topoisomerase activity. This leads to DNA strand breaks and ultimately results in cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective effect of N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. Compounds with similar structures have been studied for their ability to enhance cognitive functions and protect against neurodegenerative conditions such as Alzheimer's disease.

- Mechanism of Action : The neuroprotective effects may be linked to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer activity of various tetrahydroacridine derivatives, including N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. The results indicated that this compound significantly inhibited the growth of human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM after 48 hours of exposure.

Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, researchers evaluated the effects of N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide on neuronal cell cultures subjected to oxidative stress. The findings revealed that treatment with this compound reduced cell death by approximately 30% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。